Ustilic acid A

Description

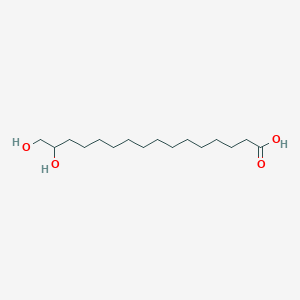

Ustilic acid A is a hydroxylated fatty acid primarily identified in fungal species such as Ustilago maydis and Geotrichum candidum. Structurally, it is defined as 2,15,16-trihydroxyhexadecanoic acid (C₁₆H₃₂O₅), featuring three hydroxyl groups at positions 2, 15, and 16 on a 16-carbon saturated backbone . This compound is notable for its role in fungal secondary metabolism and its applications as a biosurfactant due to its amphiphilic properties . Early studies by Lemieux (1953) established its stereochemical configuration, distinguishing it from related metabolites like ustilic acid B .

Properties

Molecular Formula |

C16H32O4 |

|---|---|

Molecular Weight |

288.42 g/mol |

IUPAC Name |

15,16-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c17-14-15(18)12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) |

InChI Key |

LFTOYWCRNBAZKX-UHFFFAOYSA-N |

SMILES |

C(CCCCCCC(CO)O)CCCCCCC(=O)O |

Canonical SMILES |

C(CCCCCCC(CO)O)CCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Hydroxy Fatty Acids

Ustilic acid A belongs to a broader class of hydroxy fatty acids (HFAs), which vary in hydroxyl group positions, chain length, and saturation. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of Hydroxy Fatty Acids

| Compound Name | Structure | Molecular Formula | Molecular Weight | Source | Applications |

|---|---|---|---|---|---|

| This compound | 2,15,16-trihydroxyhexadecanoic acid | C₁₆H₃₂O₅ | 288.23* | Ustilago maydis | Biosurfactant, antimicrobial agent |

| Turpetholic Acid C | 4,12-dihydroxypalmitic acid | C₁₆H₃₂O₄ | 288.23 | Plant/fungal metabolites | Bioactive agent in traditional medicine |

| Ricinoleic Acid | 12-hydroxy-cis-9-octadecenoic acid | C₁₈H₃₄O₃ | 298.46 | Castor oil | Industrial lubricant, cosmetic emollient |

| 9,10-Dihydroxyoctadecanoic Acid | 9,10-dihydroxyoctadecanoic acid | C₁₈H₃₆O₄ | 316.48 | Microbial synthesis | Polymer precursor, surfactant |

| 15,16-Dihydroxypalmitic Acid (LMFA01050084) | 15,16-dihydroxypalmitic acid | C₁₆H₃₂O₄ | 288.23 | Database entry (LMSD) | N/A (structural analog) |

*Molecular weight discrepancy noted: reports C₁₆H₃₂O₅ (MW 304.42), while lists C₁₆H₃₂O₄ (MW 288.23). The trihydroxy structure from Lemieux (1953) is prioritized here .

Key Differences:

Hydroxylation Pattern: this compound has three hydroxyl groups (positions 2, 15, 16), whereas most analogs (e.g., Turpetholic Acid C) are dihydroxy . This increases its polarity and surfactant efficiency compared to dihydroxy acids . Ricinoleic acid, an unsaturated monohydroxy acid, exhibits distinct physicochemical properties due to its double bond .

Biological Sources: this compound is uniquely associated with Ustilago maydis, a plant-pathogenic fungus, while ricinoleic acid is derived from castor plants .

Applications: this compound and related fungal glycolipids (e.g., ustilagic acids) are prioritized in biosurfactant research due to their biodegradability and low toxicity . In contrast, ricinoleic acid is widely used in industrial lubricants and cosmetics .

Comparison with Ustilagic Acids

Ustilagic acids are glycolipids produced by Ustilago maydis, consisting of β-D-mannopyranosyl erythritol linked to hydroxy fatty acids. Unlike this compound (a free fatty acid), ustilagic acids are acylated glycolipids with enhanced surfactant properties due to their carbohydrate moiety . For example:

- Ustilagic Acid B: Contains a β-D-mannopyranosyl erythritol core esterified with acetyl and hydroxy fatty acid groups, enabling superior emulsification activity compared to this compound .

Research Findings and Industrial Relevance

- Biosurfactant Efficiency : this compound demonstrates moderate surface tension reduction (40–45 mN/m), outperformed by ustilagic acids (30–35 mN/m) but surpassing plant-derived dihydroxy acids like Turpetholic Acid C .

- Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial effects against Gram-positive bacteria, attributed to its ability to disrupt cell membranes .

- Biotechnological Production: Genetic studies in Ustilago maydis have identified key enzymes (e.g., cytochrome P450 monooxygenases) responsible for its hydroxylation pattern, enabling metabolic engineering for scaled production .

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing Ustilic Acid A?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. Chromatographic techniques like HPLC or UPLC with UV/Vis or mass detection are critical for purity assessment. Cross-referencing spectral data with published literature or databases ensures accuracy .

Q. How should researchers design a synthesis protocol for this compound?

Begin with a literature review to identify existing synthetic pathways (e.g., natural extraction vs. chemical synthesis). Optimize reaction conditions (solvent, temperature, catalysts) using design-of-experiments (DoE) frameworks. Validate each step with intermediate characterization (TLC, NMR) and compare yields against prior studies. Include negative controls to rule out side reactions .

Q. What experimental controls are essential in bioactivity assays involving this compound?

Use positive controls (e.g., known enzyme inhibitors) and vehicle controls (solvents used in dissolution) to validate assay reliability. Include dose-response curves to establish IC50/EC50 values and assess cytotoxicity in parallel (e.g., MTT assays). Replicate experiments across independent batches to address biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Systematic meta-analysis of experimental variables is critical:

- Compare assay conditions (cell lines, incubation times, concentrations).

- Evaluate compound stability under assay conditions (e.g., pH, temperature).

- Use statistical tools (ANOVA, regression analysis) to identify confounding factors. Replicate conflicting studies with standardized protocols and publish methodological transparency to clarify discrepancies .

Q. What advanced computational strategies predict this compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model ligand-protein interactions. Validate predictions with experimental binding assays (SPR, ITC). For structure-activity relationships (SAR), employ QSAR models trained on bioassay data from analogs .

Q. How to design a study comparing this compound’s efficacy across diverse biological models?

- In vitro: Use organoids or 3D cell cultures to mimic physiological complexity.

- In vivo: Select animal models with genetic or pathological relevance (e.g., knockout mice for target validation).

- Multi-omics integration: Combine transcriptomics, proteomics, and metabolomics to map mechanistic pathways. Ensure cross-model consistency by normalizing dosage metrics (e.g., mg/kg vs. µM) .

Methodological Challenges and Solutions

Q. How to address low yields in this compound synthesis?

| Factor | Optimization Strategy | Reference |

|---|---|---|

| Reaction solvent | Screen polar aprotic solvents (DMF, DMSO) | |

| Catalysts | Test organocatalysts or metal complexes | |

| Purification | Use preparative HPLC with gradient elution |

Q. What statistical approaches are suitable for dose-response studies of this compound?

Apply nonlinear regression models (e.g., Hill equation) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC50 values. For multivariate datasets (e.g., multi-target inhibition), employ principal component analysis (PCA) to reduce dimensionality .

Q. How to validate this compound’s mechanism of action in complex biological systems?

- Genetic knockdown/knockout: Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue.

- Chemical probes: Develop photoaffinity or biotinylated derivatives for pull-down assays.

- Single-cell sequencing: Identify transcriptomic changes in treated vs. untreated cells .

Data Interpretation and Reporting

Q. How to contextualize this compound’s bioactivity within existing literature?

Conduct a systematic review using databases like PubMed and SciFinder. Highlight gaps (e.g., understudied cell types or pathways) and align findings with established mechanisms (e.g., kinase inhibition). Use PRISMA guidelines for reproducibility and avoid selective citation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.